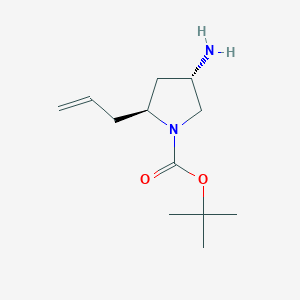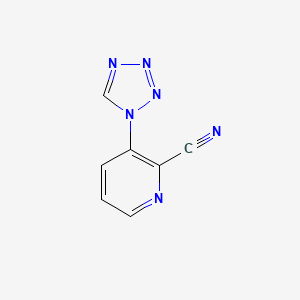![molecular formula C12H16N2O4S B8291037 Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate](/img/structure/B8291037.png)
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl malonate moiety linked to a 3-methylisothiazol-5-ylamino group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate typically involves the condensation of diethyl malonate with 3-methylisothiazol-5-ylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to yield various reduced forms, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted malonates.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
- Diethyl malonate
- Ethyl acetoacetate
- Methyl isothiazole derivatives
Comparison: Diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate is unique due to the presence of the 3-methylisothiazol-5-ylamino group, which imparts distinct chemical and biological properties. Compared to diethyl malonate and ethyl acetoacetate, this compound offers additional functionalization possibilities and potential biological activities. The isothiazole ring system also contributes to its uniqueness, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O4S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
diethyl 2-[[(3-methyl-1,2-thiazol-5-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C12H16N2O4S/c1-4-17-11(15)9(12(16)18-5-2)7-13-10-6-8(3)14-19-10/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
RCFGXAUGOZGVSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CNC1=CC(=NS1)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


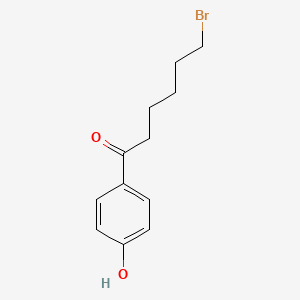
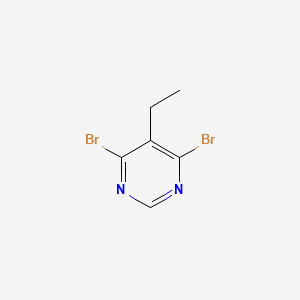
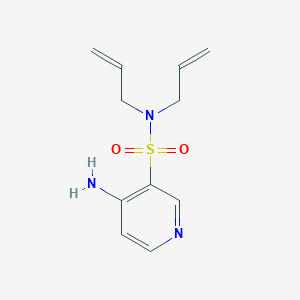
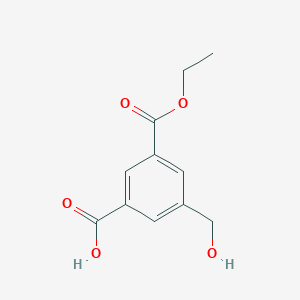
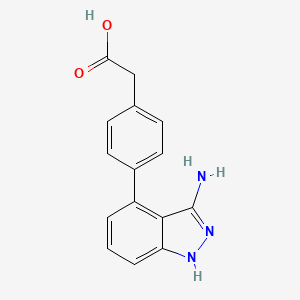
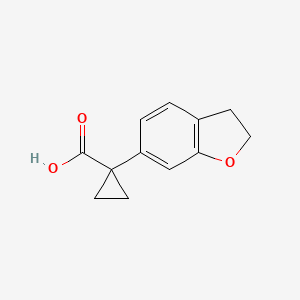
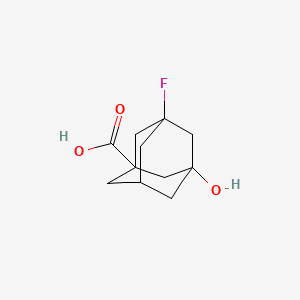
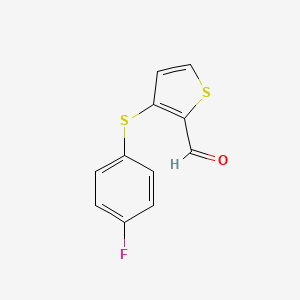
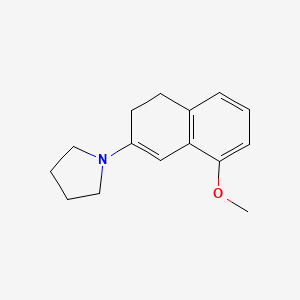
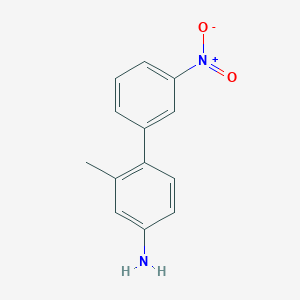
![3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine](/img/structure/B8291020.png)
